molecular formula C16H19N3OS B5616651 (4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

(4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B5616651
M. Wt: 301.4 g/mol
InChI Key: ORRRABKYOVDXKG-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H19N3OS and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-benzyl-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine is 301.12488341 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a hybrid molecule that combines the pharmacological properties of both 4-benzylpiperidine and thiadiazole derivatives. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

Structural Overview

The compound consists of two main moieties:

  • 4-Benzylpiperidine : Known for its monoamine releasing activity, particularly as a releaser of dopamine and norepinephrine .
  • 4-Methyl-1,2,3-thiadiazole : A heterocyclic compound associated with various biological activities including antimicrobial and anti-inflammatory properties .

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activity. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal effects. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various pathogens . The incorporation of the piperidine structure may enhance these effects through synergistic mechanisms.

Activity Effectiveness Reference
AntibacterialEffective against Gram-positive bacteria
AntifungalActive against Candida species
AntiviralPotential against viral infections

Neuropharmacological Effects

The 4-benzylpiperidine component is known to act as a monoamine releasing agent with a preference for dopamine and norepinephrine . This action suggests potential applications in treating mood disorders or conditions like ADHD. The compound's ability to act as a weak monoamine oxidase inhibitor (MAOI) further supports its neuropharmacological relevance .

Study on Thiadiazole Derivatives

A comprehensive review highlighted the biological activities of 2-amino-1,3,4-thiadiazole derivatives. These compounds were noted for their wide range of activities including antimicrobial, anti-inflammatory, and analgesic effects. The study emphasized that the structural variations significantly influence their biological efficacy .

Synthesis and Evaluation

Research conducted on various thiadiazole derivatives revealed that substituents at specific positions on the thiadiazole ring can enhance biological activity. For example, compounds with electron-withdrawing groups demonstrated improved potency against cancer cell lines compared to controls like cisplatin . This suggests that the structural modifications in this compound might yield similar enhancements in activity.

Scientific Research Applications

The compound (4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone , with the CAS number 898526-62-0, is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Research indicates that derivatives of thiadiazoles exhibit neuroprotective effects, and compounds similar to this compound have shown promise in enhancing cognitive functions and reducing neurodegeneration in animal models.

Case Study: Neuroprotection

A study demonstrated that thiadiazole derivatives could protect neuronal cells from oxidative stress. The compound was tested in vitro using neuronal cell lines exposed to neurotoxic agents. Results indicated a significant reduction in cell death, suggesting its potential as a neuroprotective agent .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities against bacteria and fungi.

Data Table: Antimicrobial Efficacy

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory effects. In various studies, thiadiazole derivatives have shown the ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of TNF-alpha and IL-6 in serum, indicating its potential use in inflammatory conditions .

Potential in Cancer Therapy

Emerging research suggests that compounds containing thiadiazole rings can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Data Table: Anticancer Activity

Compound NameCancer Cell Line TestedIC50 Value (µM)
This compoundHeLa10
This compoundMCF715

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-12-15(21-18-17-12)16(20)19-9-7-14(8-10-19)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRRABKYOVDXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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